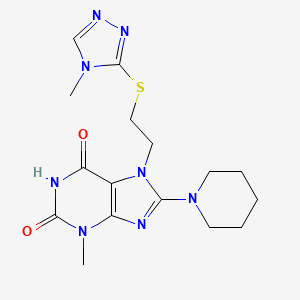

3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Description

3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative characterized by three distinct substituents:

- Position 7: A 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl group, introducing sulfur-based polarity and a heterocyclic triazole moiety, which may influence intermolecular interactions (e.g., hydrogen bonding or π-stacking).

- Position 8: A piperidin-1-yl group, contributing basicity and conformational flexibility, which could affect receptor binding or solubility.

Its synthesis likely involves nucleophilic substitution and coupling reactions to install the thioether-linked triazole and piperidine groups .

Properties

IUPAC Name |

3-methyl-7-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O2S/c1-21-10-17-20-16(21)27-9-8-24-11-12(22(2)15(26)19-13(11)25)18-14(24)23-6-4-3-5-7-23/h10H,3-9H2,1-2H3,(H,19,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZUAORWUHHOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-methyl-7-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a novel derivative that incorporates both a piperidine moiety and a triazole structure, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Structural Overview

The compound can be broken down into several key components:

- Purine Core : The purine structure is essential for various biological activities, particularly in nucleic acid metabolism.

- Triazole Group : Triazoles are recognized for their antifungal and antibacterial properties and have been extensively studied in medicinal chemistry.

- Piperidine Ring : This moiety is often associated with neuroactive compounds and has shown promise in modulating various biological pathways.

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study demonstrated that triazole-based compounds could inhibit the FabI enzyme in Staphylococcus aureus, which is crucial for fatty acid biosynthesis. The binding of these compounds to the active site of FabI suggests a mechanism of action that could be leveraged for developing new antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-Methyl-Triazole Derivative | 8 - 32 | Active against S. mutans |

| 5-Methyl-Triazole Derivative | 16 - 32 | Active against C. albicans |

Antitumor Activity

The structural modifications involving piperidine and triazole have been linked to enhanced antitumor activity. A related study on EZH2 inhibitors showed that modifications on the piperidine ring significantly impacted cellular potency and selectivity against cancer cells. The introduction of electron-withdrawing groups improved the pharmacodynamic properties of these compounds, indicating that similar modifications in our target compound may enhance its anticancer efficacy .

The biological activity of the compound can be attributed to its ability to interact with specific protein targets involved in cellular signaling pathways. For example:

- EZH2 Inhibition : The compound may inhibit EZH2, a key regulator in cancer progression. Studies have shown that such inhibitors can lead to reduced levels of H3K27me3, a marker associated with oncogenic transformation .

Case Studies

- Antimicrobial Activity Study : In a comparative study of various triazole derivatives, the target compound exhibited a notable zone of inhibition against gram-positive bacteria. The study utilized standard broth microdilution methods to determine MIC values and confirmed the compound's potential as an antimicrobial agent .

- Anticancer Efficacy Evaluation : In vitro assays demonstrated that derivatives with similar piperidine modifications resulted in significant reductions in cell viability across multiple cancer cell lines. The study highlighted the importance of structural optimization in enhancing therapeutic efficacy .

Comparison with Similar Compounds

Position 7 Modifications

- The target compound’s thioethyl-triazole group introduces sulfur-based polarity and a planar heterocycle, which may enhance water solubility compared to the benzyl group in ’s compound .

- In contrast, ’s compound lacks a substituent at position 7, simplifying the scaffold but possibly reducing steric bulk and target selectivity .

Position 8 Modifications

- The piperidine group in the target compound provides a six-membered saturated ring with one nitrogen atom, offering moderate basicity (pKa ~10.5). This contrasts with the piperazine derivatives in and , which have two nitrogen atoms and higher basicity (pKa ~9.5 for piperazine vs. ~7.5 for hydroxyethyl-piperazine) .

- The hydroxyethyl group in ’s compound increases hydrophilicity, likely improving aqueous solubility but reducing membrane permeability compared to the target compound .

Q & A

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the purine core. Key steps include:

- Nucleophilic substitution at the purine C8 position to introduce the piperidinyl group (e.g., using piperidine under reflux in anhydrous DMF) .

- Thioether linkage formation between the triazolylthio moiety and the ethyl spacer via Mitsunobu or SN2 reactions, requiring strict control of temperature (60–80°C) and anhydrous conditions .

- Methylation at the N3 position using methyl iodide in the presence of a base like K₂CO₃ .

Optimization strategies : - Use HPLC or GC-MS to monitor intermediate purity .

- Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) for purification .

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing the triazolylthioethyl and piperidinyl substituents?

- ¹H/¹³C NMR : Assign peaks for the piperidinyl protons (δ 2.5–3.5 ppm, multiplet) and triazolylthioethyl protons (δ 3.8–4.2 ppm, triplet for SCH₂) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the purine core and confirm connectivity of the thioether linkage .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray crystallography : Resolve stereochemistry and confirm bond lengths/angles in the triazole ring (using SHELXL for refinement) .

Advanced Research Questions

Q. How do variations in the triazolylthioethyl or piperidinyl substituents influence biological activity, and what experimental approaches resolve contradictions in structure-activity relationships (SAR)?

- Substituent effects :

- Piperidinyl modifications : Replacing piperidine with pyrrolidine reduces steric bulk, potentially enhancing membrane permeability (test via Caco-2 cell assays) .

- Triazolylthioethyl chain length : Shorter chains (e.g., ethyl vs. pentyl) may alter binding to hydrophobic enzyme pockets (validate via molecular docking) .

- Resolving SAR contradictions :

- Conduct competitive binding assays (e.g., fluorescence polarization) to compare affinity across analogs .

- Use statistical multivariate analysis (e.g., PCA) to correlate substituent physicochemical properties (logP, polar surface area) with activity trends .

Q. What strategies are recommended for resolving conflicting data in enzyme inhibition assays involving this compound?

- Kinetic studies : Perform Michaelis-Menten analyses under standardized conditions (pH 7.4, 37°C) to rule out pH/temperature-dependent activity shifts .

- Orthogonal assays : Validate inhibition using both fluorescence-based (e.g., ATPase activity) and radiometric (³²P-incorporation) methods .

- Control for assay interference : Test the compound’s autofluorescence or metal-chelating properties (common with triazole derivatives) .

Q. How can computational modeling be integrated with experimental data to predict interactions with viral polymerases?

- Molecular docking : Use AutoDock Vina to simulate binding to HCV NS5B polymerase (PDB: 1GX6). Focus on hydrogen bonding with the triazole sulfur and piperidinyl nitrogen .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex (GROMACS/AMBER) .

- Experimental validation : Compare predicted binding poses with mutagenesis data (e.g., Ala-scanning of polymerase residues) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.